molecular formula C11H8N2O3 B3159459 6-(Pyridin-3-yloxy)pyridine-3-carboxylic acid CAS No. 862088-80-0

6-(Pyridin-3-yloxy)pyridine-3-carboxylic acid

Cat. No.: B3159459
CAS No.: 862088-80-0
M. Wt: 216.19 g/mol
InChI Key: CEWOYTTXUADNFS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-3-yloxy)pyridine-3-carboxylic acid typically involves the reaction of 3-hydroxypyridine with 3-chloropyridine-2-carboxylic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 3-hydroxypyridine attacks the chlorinated carbon of 3-chloropyridine-2-carboxylic acid, resulting in the formation of the ether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-3-yloxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols and aldehydes.

    Substitution: Esters and amides.

Scientific Research Applications

6-(Pyridin-3-yloxy)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-(Pyridin-3-yloxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. Additionally, the presence of the carboxylic acid group enables the formation of hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid (2-pyridinecarboxylic acid): Shares the pyridinecarboxylic acid structure but lacks the ether linkage.

    Nicotinic acid (3-pyridinecarboxylic acid): Similar to picolinic acid but with the carboxylic acid group at the 3-position.

    Isonicotinic acid (4-pyridinecarboxylic acid): Has the carboxylic acid group at the 4-position.

Uniqueness

6-(Pyridin-3-yloxy)pyridine-3-carboxylic acid is unique due to its dual pyridine rings connected via an ether linkage, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other pyridinecarboxylic acids and contributes to its versatility in various applications .

Properties

IUPAC Name

6-pyridin-3-yloxypyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-11(15)8-3-4-10(13-6-8)16-9-2-1-5-12-7-9/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWOYTTXUADNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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